![molecular formula C28H29N5O3 B2972330 N-(3,4-diethoxyphenethyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-24-9](/img/structure/B2972330.png)
N-(3,4-diethoxyphenethyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
N-(3,4-diethoxyphenethyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C28H29N5O3 and its molecular weight is 483.572. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Some derivatives of triazoloquinazolinones have been synthesized and screened for their antimicrobial activities. For instance, novel triazole derivatives have shown good to moderate activities against various microorganisms, suggesting their potential as lead compounds for developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
Derivatives of triazoloquinazolinones have also been explored for their anticancer properties. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives showed that some compounds possess significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in cancer therapy (Reddy et al., 2015).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
Certain triazoloquinazolinone-based compounds have been identified as potent inhibitors of tubulin assembly and exhibit anticancer activity across a broad spectrum of cancer cell lines. Their ability to disrupt cell migration and tube formation suggests a potential role as vascular disrupting agents (Driowya et al., 2016).
H1-Antihistaminic Agents
A series of triazoloquinazolinone derivatives have been synthesized and evaluated for their H1-antihistaminic activity, with some compounds showing significant protection against histamine-induced bronchospasm in animal models. This suggests their potential as new classes of H1-antihistaminic agents, offering alternatives to existing medications with possibly fewer side effects (Alagarsamy et al., 2009).
properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-4-35-24-15-10-19(18-25(24)36-5-2)16-17-29-27-22-8-6-7-9-23(22)33-28(30-27)26(31-32-33)20-11-13-21(34-3)14-12-20/h6-15,18H,4-5,16-17H2,1-3H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRFVALYAJEIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-diethoxyphenethyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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